molecular formula C9H8BrN3O B13473176 6-bromo-1H-indole-4-carbohydrazide

6-bromo-1H-indole-4-carbohydrazide

Cat. No.: B13473176
M. Wt: 254.08 g/mol
InChI Key: VGGCPWHDMHAKDX-UHFFFAOYSA-N
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Description

6-bromo-1H-indole-4-carbohydrazide is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial activities . The addition of a bromo group at the 6th position and a carbohydrazide group at the 4th position of the indole ring enhances its chemical reactivity and potential biological activities.

Chemical Reactions Analysis

Types of Reactions

6-bromo-1H-indole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-1H-indole-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral and antimicrobial activities.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-4-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its anticancer activity may involve the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-1H-indole-4-carboxylic acid
  • 6-bromo-1H-indole-4-carbohydrazine
  • 6-bromo-1H-indole-4-carboxamide

Uniqueness

6-bromo-1H-indole-4-carbohydrazide is unique due to the presence of both the bromo and carbohydrazide groups, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit enhanced potency in certain biological assays and offer unique synthetic opportunities for the development of new derivatives .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

6-bromo-1H-indole-4-carbohydrazide

InChI

InChI=1S/C9H8BrN3O/c10-5-3-7(9(14)13-11)6-1-2-12-8(6)4-5/h1-4,12H,11H2,(H,13,14)

InChI Key

VGGCPWHDMHAKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)NN)Br

Origin of Product

United States

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